![molecular formula C33H18F6IrN3 B1313308 Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B1313308.png)
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) is a complex organometallic compound that has gained significant attention in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is known for its high phosphorescence efficiency and stability, making it a valuable material for blue OLED emitters .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) typically involves the reaction of iridium trichloride hydrate with 2-(4,6-difluorophenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound .
Types of Reactions:
Oxidation: Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, although such reactions are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as phosphines and amines are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while substitution reactions can yield various iridium complexes with different ligands .
科学研究应用
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) has a wide range of applications in scientific research:
Biology: The compound’s photophysical properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
作用机制
The mechanism of action of Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) primarily involves its ability to act as a photocatalyst. Upon absorption of light, the compound undergoes intersystem crossing to a triplet excited state. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the type of organic transformation or the biological system being studied .
相似化合物的比较
Tris(2-phenylpyridinato-C2,N)iridium(III): Known for its green emission and high phosphorescence quantum yield.
Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III): Another blue emitter with slightly different photophysical properties.
Uniqueness: Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) stands out due to its high efficiency and stability as a blue emitter in OLEDs. Its unique combination of fluorine atoms on the phenyl rings enhances its photophysical properties, making it more efficient than many other iridium complexes .
属性
分子式 |
C33H18F6IrN3 |
|---|---|
分子量 |
762.7 g/mol |
IUPAC 名称 |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;/q3*-1;+3 |
InChI 键 |
GJHHESUUYZNNGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


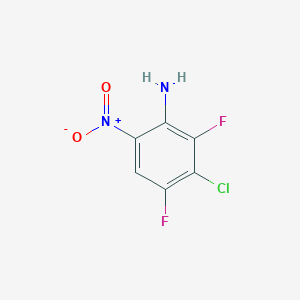
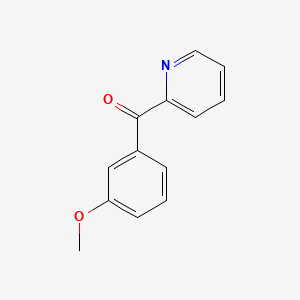

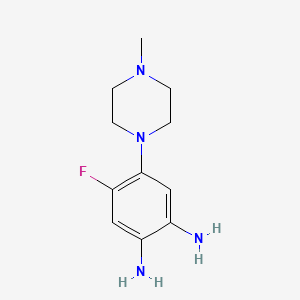
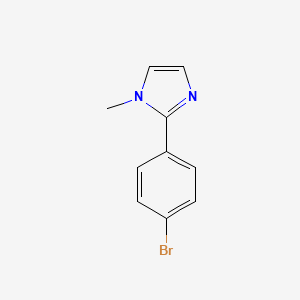
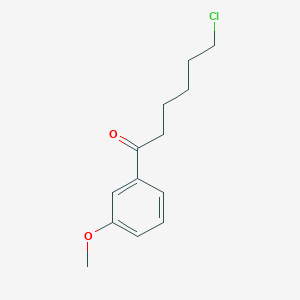





![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)


